N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR
Description
BenchChem offers high-quality N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHQIAGXJUFQW-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Piperidine-Derived Amino Acids in Peptide Drug Discovery
Executive Summary
The incorporation of piperidine-derived amino acids—specifically pipecolic acid (Pip), nipecotic acid (Nip), and isonipecotic acid (Inp)—represents a high-value strategy in modern peptidomimetic design. Unlike flexible aliphatic chains, these six-membered heterocycles introduce rigid conformational constraints that reduce the entropic penalty of ligand-receptor binding. Furthermore, the absence of a standard amide hydrogen (in the case of pipecolic acid) and the steric bulk of the ring render peptide bonds highly resistant to proteolytic cleavage.
This guide serves as an operational manual for medicinal chemists and structural biologists, moving beyond basic properties to address the specific synthetic challenges (steric hindrance in SPPS) and structural logic required to deploy these residues effectively.
Structural Rationale & Mechanistic Logic
The Homoproline Effect (Pipecolic Acid)
Pipecolic acid (2-piperidinecarboxylic acid) is the higher homolog of proline. While proline restricts the backbone dihedral angle
-
Space Constraint: The piperidine ring locks the side-chain
angles, which is critical for positioning functional groups in protease inhibitors. -
Cis/Trans Isomerization: Like proline, the tertiary amide bond formed by the nitrogen of pipecolic acid can undergo cis/trans isomerization. The barrier to rotation is often higher than proline due to steric clash between the
-carbons and the preceding residue, often favoring the trans conformer in the absence of specific stabilizing interactions.
Positional Isomers: Nipecotic and Isonipecotic Acid
Moving the carboxylate to the 3- (nipecotic) or 4- (isonipecotic) position fundamentally alters the peptide topology.
-
Nipecotic Acid (Nip): Acts as a
-amino acid mimetic with constrained rotamers. It induces kinks that can mimic -turns. -
Isonipecotic Acid (Inp): Functions as a rigid spacer. Unlike flexible glycine or
-alanine linkers, Inp enforces a linear distance vector between the N- and C-termini, making it ideal for "molecular rulers" in bivalent ligands.
Visualization: Conformational Constraint Workflow
The following diagram illustrates the logical flow from structural incorporation to pharmacological benefit.
Figure 1: Mechanism of action for piperidine-derived constraints in peptide drug design.
Synthetic Access to Chiral Building Blocks
Accessing enantiopure piperidine amino acids is the first bottleneck. While racemic hydrogenation is cheap, drug discovery requires high optical purity.
Asymmetric Hydrogenation vs. Resolution
| Method | Target Isomer | Reagents/Conditions | Pros/Cons |
| PtO2 Hydrogenation | Racemic (cis/trans mix) | H2, PtO2, AcOH | Pro: Cheap, scalable. Con: Requires chiral resolution (e.g., tartaric acid crystallization). |
| Enzymatic Resolution | L-Pipecolic Acid | L-Amino Acid Oxidase / Transaminase | Pro: >99% ee. Con: Enzyme specificity limits substrate scope (e.g., 4-substituted analogs). |
| Chiral Auxiliary | Substituted Piperidines | Phenylglycinol lactams | Pro: Access to 3,4-substituted analogs. Con: Multi-step synthesis. |
Key Protocol Note: For 4-substituted pipecolic acids (e.g., 4-hydroxy-pipecolic acid found in Palinavir), starting from 4-hydroxy-pyridine and hydrogenating over Rhodium on Alumina often yields the cis isomer predominantly.
Solid-Phase Peptide Synthesis (SPPS) Protocol[1][2][3]
This is the most critical section for the application scientist. Coupling to a secondary amine (like the N-terminus of a resin-bound pipecolic acid) is significantly more difficult than coupling to a primary amine due to steric hindrance.[1]
The "Difficult Coupling" Workflow
Standard HBTU/DIEA protocols often fail here, leading to deletion sequences.
Reagents Required:
-
Coupling: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
-
Monitoring: Chloranil Test (Standard Kaiser test is false negative for secondary amines).
Step-by-Step Protocol: Coupling to N-Terminal Pipecolic Acid
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Remove Fmoc from the Pipecolic acid residue using 20% Piperidine/DMF (2 x 10 min).
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Verification (Critical): Perform Chloranil Test .
-
Positive Result: Blue/Green beads (indicates free secondary amine).
-
Note: Kaiser test will remain yellow/orange and should not be used.
-
-
Activation:
-
Pre-activate the incoming Fmoc-Amino Acid (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF.
-
Add DIEA (8 eq) immediately before adding to resin.
-
-
Coupling Reaction:
-
Re-Coupling (Mandatory): Drain and repeat step 5-6 with fresh reagents.
-
Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.
SPPS Decision Logic Diagram
Figure 2: Optimized SPPS cycle for sterically hindered secondary amines.
Case Study: Palinavir & Protease Inhibition[6][7][8][9]
To demonstrate the utility of these residues, we examine Palinavir (BILA 2011 BS) , a potent HIV-1 protease inhibitor.
The Structural Problem
HIV protease cleaves peptide bonds between P1 and P1' residues. Inhibitors must mimic the transition state of this cleavage while resisting degradation themselves. Linear peptides failed due to rapid hydrolysis and poor oral bioavailability.
The Piperidine Solution
Palinavir incorporates (2S, 4S)-4-hydroxy-pipecolic acid .
-
Role 1 (Constraint): The pipecolic core locks the P1' position, directing the inhibitor side chains into the S1' and S2' hydrophobic pockets of the enzyme.
-
Role 2 (Interaction): The 4-hydroxyl group forms specific hydrogen bonds with the aspartic acid residues in the catalytic catalytic triad, increasing affinity (
in the sub-nanomolar range). -
Role 3 (Stability): The secondary amine of the pipecolic acid prevents the protease from recognizing the scissile bond effectively, halting hydrolysis.
Data Summary: Palinavir vs. Linear Analogs
| Compound | P1' Residue | Stability ( | |
| Linear Hexapeptide | Proline | > 100 nM | < 10 min |
| Palinavir | 4-OH-Pipecolic Acid | < 10 nM | > 4 hours |
References
-
BenchChem. (2025).[4] Application Notes and Protocols for the Use of D-Pipecolinic Acid in Peptide Synthesis. Retrieved from
-
Lamarre, D., et al. (1997).[5] Antiviral properties of palinavir, a potent inhibitor of the human immunodeficiency virus type 1 protease.[4][6][7] Antimicrobial Agents and Chemotherapy.[6][5] Retrieved from [6]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Teixidó, M., et al. (2005). Solid-Phase Peptide Synthesis of Difficult Sequences. Journal of Peptide Science.
-
Wikipedia. (n.d.). Isonipecotic acid.[8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Protocol for Coupling N-(1-Fmoc-Piperidine-4-yl)-l-proline in SPPS
The following Application Note and Protocol is designed for researchers synthesizing complex peptidomimetics. It addresses the specific chemical challenges of incorporating N-(1-Fmoc-Piperidine-4-yl)-l-proline —a sterically demanding, N-substituted amino acid surrogate—into a peptide backbone via Solid Phase Peptide Synthesis (SPPS).
Abstract & Chemical Logic
The incorporation of N-(1-Fmoc-Piperidine-4-yl)-l-proline represents a significant synthetic challenge due to the extreme steric bulk at the
Mechanistic Challenges:
-
Steric Shielding of the Carboxyl Group: The bulky N-substituent (Fmoc-piperidine-4-yl) creates a "steric umbrella" over the activated carboxylate, significantly reducing the rate of acylation onto the resin-bound amine.
-
Epimerization Risk: N,N-dialkyl amino acids (like this tertiary proline derivative) are highly prone to racemization during activation via the chemically favored oxazolonium intermediate pathway. The absence of an amide proton prevents the formation of stabilizing hydrogen bonds during activation.
-
Nucleophile Accessibility: If the resin-bound peptide N-terminus is also sterically hindered (e.g., N-methylated residues or another Proline), the coupling efficiency will drop precipitously.
Strategic Solution: This protocol utilizes Oxyma Pure/DIC as the primary activation method to suppress racemization, reserving HATU/HOAt for difficult re-couplings. We employ a "soft-swelling" solvent strategy to maximize resin solvation and reagent diffusion.
Materials & Reagents
| Component | Grade/Specification | Function |
| Building Block | N-(1-Fmoc-Piperidine-4-yl)-l-proline (>98% chiral purity) | Target Residue |
| Activator A | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Racemization Suppressant |
| Activator B | DIC (N,N′-Diisopropylcarbodiimide) | Carbodiimide Coupler |
| Activator C (Rescue) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High-Power Coupling |
| Base | DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) | Base (TMP reduces racemization) |
| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous) | Reaction Medium |
| Monitoring | Chloranil Test Kit (Acetaldehyde/Chloranil) | Secondary Amine Detection |
Experimental Protocol
Phase A: Resin Preparation
Pre-requisite: Ensure the preceding Fmoc group on the resin has been removed and the resin is washed (DCM x3, DMF x3).
-
Swelling: Swell the resin in NMP (preferred over DMF for this hydrophobic block) for 20 minutes.
-
Solvent Exchange: Drain NMP and wash 1x with anhydrous DMF to prepare for the coupling mixture.
Phase B: Activation & Coupling (Primary Method)
Rationale: We utilize DIC/Oxyma because it generates a pH-neutral active ester, significantly lowering the risk of epimerizing the chiral center of the proline derivative compared to basic conditions (HATU/DIEA).
Step-by-Step:
-
Calculate Stoichiometry: Use 3.0 equivalents (eq) of the amino acid relative to resin loading.
-
Dissolution: Dissolve N-(1-Fmoc-Piperidine-4-yl)-l-proline (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF/NMP (1:1).
-
Note: If solubility is poor, add 10% DCM.
-
-
Activation: Add DIC (3.0 eq) to the amino acid mixture.
-
Critical: Allow to pre-activate for 2-3 minutes only. Long pre-activation increases racemization.
-
-
Coupling: Transfer the activated solution to the resin vessel.
-
Incubation: Shake/agitate at Room Temperature for 2 hours .
-
Microwave Option: If using a microwave synthesizer, set to 50°C for 15 minutes . Do NOT exceed 50°C, as N-substituted prolines degrade/epimerize rapidly at 75°C+.
-
Phase C: Monitoring & Re-Coupling (The "Rescue" Step)
After the primary coupling, wash resin (DMF x3) and perform a Chloranil Test (or micro-cleavage LCMS).
-
Result: If beads are colorless → Complete. Proceed to Capping.
-
Result: If beads are blue/stained → Incomplete. Proceed to Secondary Coupling.
Secondary Coupling (HATU Method):
-
Dissolve Amino Acid (2.0 eq) and HATU (1.9 eq) in DMF.
-
Add HOAt (2.0 eq) (essential for steric help).
-
Add TMP (Collidine) (4.0 eq) instead of DIEA.
-
Why TMP? Collidine is a weaker base than DIEA and less likely to abstract the
-proton, reducing epimerization risk while still driving the reaction.
-
-
Couple for 3 hours at Room Temperature.
Phase D: Capping (Mandatory)
Due to the difficulty of this coupling, unreacted amines on the resin will result in deletion sequences.
-
Add Capping Solution: Acetic Anhydride (0.5 M) / DIEA (0.5 M) in DMF.
-
Shake for 10 minutes.
-
Wash thoroughly (DMF x3, DCM x3).[1]
Visualized Workflow (Graphviz)
Caption: Decision tree for coupling N-(1-Fmoc-Piperidine-4-yl)-l-proline, prioritizing racemization control via DIC/Oxyma before escalating to HATU.
Quantitative Data Summary
| Parameter | Standard AA Coupling | N-(1-Fmoc-Piperidine-4-yl)-Pro |
| Equivalents | 2.0 - 3.0 eq | 3.0 - 4.0 eq |
| Activation | HBTU or DIC/HOBt | DIC/Oxyma (Primary), HATU/HOAt (Rescue) |
| Base | DIEA (Diisopropylethylamine) | TMP (Collidine) (Preferred with HATU) |
| Temp/Time | RT (1 hr) or 75°C (5 min) | RT (2-4 hr) or 50°C (15 min) |
| Solvent | DMF | NMP or 1:1 DMF/NMP |
| Epimerization Risk | Low (<1%) | High (5-15% if unchecked) |
Post-Coupling Considerations (The Next Step)
Once N-(1-Fmoc-Piperidine-4-yl)-l-proline is coupled, you must remove the Fmoc group to proceed.
-
The New Nucleophile: Upon Fmoc removal, the reactive amine is the Piperidine Nitrogen .
-
Reactivity: This is a secondary amine, but it is less hindered than the proline nitrogen itself.[2] Standard coupling protocols usually resume here, but double coupling is recommended for the subsequent amino acid to ensure complete acylation of the piperidine ring.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Supports the selection of Oxyma/DIC over HOBt for suppressing racemiz
-
Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 67(19), 6865–6874.
- Foundational text on using HOAt additives for sterically hindered couplings.
- Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science, 11(11), 727-739.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.
- Provides parameters for temperature limits (50°C) when coupling sensitive, hindered residues.
Sources
Application Note: Precision Synthesis of Conformationally Constrained Peptides Using Proline Analogs
Abstract & Strategic Overview
Proline is the "molecular switch" of peptide folding. Unlike primary amino acids, its pyrrolidine ring restricts the
This guide details the use of Proline Analogs (Fluoroprolines, Methylprolines) and Pseudoprolines to rigidly control peptide backbone geometry. By exploiting stereoelectronic effects (the gauche effect) and steric locking, researchers can pre-organize peptides for high-affinity receptor binding or disrupt on-resin aggregation during the synthesis of "difficult sequences."
Key Applications
-
Peptidomimetics: Locking bioactive conformations (e.g., GPCR ligands).
-
Thermostability: Stabilizing polyproline helices (PPI vs. PPII).
-
Synthesis Efficiency: Using pseudoprolines to break
-sheet aggregation in long chains.[1]
Selection Guide: The Analog Toolkit
The choice of analog dictates the thermodynamic stability of the resulting peptide bond. The table below summarizes the causality between ring substitution, ring puckering, and amide bond geometry.
Table 1: Stereoelectronic & Steric Effects of Proline Analogs[2]
| Analog | Stereochemistry | Ring Pucker Preference | Dominant Amide Geometry | Mechanism |
| Proline (Pro) | L-Pro | Mixed ( | Trans (weak preference) | Steric hindrance ( |
| (4R)-Fluoroproline | Trans (Strong) | Gauche effect; | ||
| (4S)-Fluoroproline | Cis (Favored) | Gauche effect; disrupts | ||
| Pseudoproline | Ser/Thr/Cys derived | Fixed Kink | Cis (Transient) | Oxazolidine ring locks backbone; disrupts aggregation |
| Gem-dimethylproline | 5,5-dimethyl | Planar distortion | Fixed | Massive steric bulk locks conformation |
Decision Logic for Analog Selection
Figure 1: Decision tree for selecting proline analogs based on structural or synthetic goals.
Protocol: SPPS of Hindered Proline Analogs
Coupling secondary amines (like proline) is slower than primary amines. Coupling hindered analogs (like 4,4-difluoroproline or dimethylproline) is significantly more difficult. The standard Kaiser test will fail (false negative) because it detects primary amines.
CRITICAL: You must use the Chloranil Test or Isatin Test to monitor coupling completeness for proline N-termini.[2][3][4]
Materials
-
Resin: ChemMatrix or PEG-PS (Superior swelling for difficult sequences).
-
Coupling Reagents: HATU (Gold standard for hindered amines) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Monitoring: 2% Acetaldehyde in DMF + 2% p-Chloranil in DMF.
Step-by-Step Workflow
-
Resin Swelling:
-
Swell resin in DMF for 30 mins. If using PEG-based resin, ensure thorough solvation.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (2 x 5 min).
-
Note: For very bulky analogs, extend to 2 x 10 min to ensure complete removal of the Fmoc group from the secondary amine.
-
-
Wash:
-
DMF (5x), DCM (3x), DMF (3x).
-
-
Coupling (The "Double Couple" Strategy):
-
Monitoring (The Chloranil Test):
-
Capping (Mandatory):
-
If coupling is <99% complete, unreacted secondary amines will form deletion sequences.
-
Add Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 mins.
-
Workflow Diagram
Figure 2: SPPS workflow emphasizing the specific monitoring requirements for proline secondary amines.
Advanced Strategy: Pseudoprolines for "Difficult Sequences"
When synthesizing long peptides (>20 AA) or hydrophobic domains, inter-chain hydrogen bonding leads to
Pseudoprolines (
Mechanism
The oxazolidine ring forces a "kink" in the backbone similar to proline, preventing the formation of ordered secondary structures (
Insertion Protocol
-
Frequency: Insert a
Pro dipeptide every 5–6 residues in hydrophobic regions. -
Coupling:
Pro dipeptides are bulky. Use PyBOP or HATU with 3-fold excess. -
Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O) automatically converts the
Pro back to the native amino acid sequence. No special deprotection step is required.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.[8] Topics in Heterocyclic Chemistry. Link
-
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers.[9] Journal of the American Chemical Society.[10] Link
-
Merck Millipore. Pseudoproline Dipeptides: Enhancing Synthetic Efficiency in Fmoc SPPS.Link
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.Link
-
BenchChem. Kaiser test for monitoring incomplete coupling of modified amino acids.Link
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
Application Notes and Protocols: Fmoc Deprotection of Piperidine-Substituted Proline Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Piperidine-Substituted Proline Analogs
Proline and its analogs are pivotal in peptide and protein structure, introducing conformational rigidity that is often crucial for biological activity. Piperidine-substituted proline residues, a class of non-natural amino acids, are of growing interest in medicinal chemistry for their potential to create novel peptide-based therapeutics with enhanced structural constraints and properties. However, the incorporation of these residues into peptides via solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry presents a unique set of challenges, particularly during the critical Fmoc deprotection step.
The presence of a basic piperidine moiety on the proline ring introduces a new layer of complexity to the standard Fmoc deprotection protocols. This guide provides a comprehensive overview of the mechanistic considerations, potential side reactions, and optimized protocols for the efficient and clean removal of the Fmoc group from piperidine-substituted proline residues.
Core Principles of Fmoc Deprotection
The Fmoc protecting group is a cornerstone of modern SPPS due to its lability under mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] The deprotection is an E1cB elimination reaction initiated by a base, typically a secondary amine like piperidine.[1]
The process involves two main steps:
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[3]
-
β-Elimination: This is followed by a β-elimination that liberates the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[3] The excess piperidine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents it from reacting with the newly deprotected N-terminus of the peptide.[3]
Standard conditions for Fmoc deprotection typically involve treating the resin-bound peptide with a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Figure 1: General mechanism of Fmoc deprotection by piperidine.
Specific Challenges with Piperidine-Substituted Proline
The unique structure of piperidine-substituted proline introduces challenges that necessitate careful optimization of the Fmoc deprotection step.
Steric Hindrance
Proline itself is a secondary amine, which can lead to slower and less efficient coupling and deprotection reactions due to steric hindrance around the α-amino group.[1] The presence of a bulky piperidine substituent on the proline ring can further exacerbate this issue, potentially requiring longer reaction times or more potent deprotection reagents to ensure complete Fmoc removal.
Influence of the Basic Piperidine Side Chain
The piperidine substituent possesses a basic nitrogen atom. The pKa of piperidine is approximately 11.1, making it a relatively strong base.[1][3] This proximal basic center can influence the deprotection reaction in several ways:
-
Altered Microenvironment: The local basicity around the Fmoc group may be altered, although the bulk deprotection solution is already basic.
-
Potential for Intramolecular Catalysis: While speculative without direct studies, the piperidine nitrogen could potentially participate in an intramolecular acid-base reaction, though this is less likely to be the primary deprotection pathway compared to the large excess of piperidine in the solution.
-
Side Reactions: More critically, the basic nature of the piperidine substituent could promote side reactions that are catalyzed by bases.
Diketopiperazine (DKP) Formation
DKP formation is a significant side reaction in Fmoc-SPPS, particularly with proline as the second or third residue in the peptide chain.[1] It involves the intramolecular attack of the N-terminal amine on the ester linkage to the resin, cleaving the dipeptide from the support. The basic conditions of Fmoc deprotection can catalyze this reaction. The presence of a piperidine-substituted proline could potentially influence the rate of DKP formation, although this has not been extensively studied.
Protocols for Fmoc Deprotection of Piperidine-Substituted Proline
Given the potential for incomplete deprotection and side reactions, a carefully considered approach is necessary.
Standard Protocol
For many piperidine-substituted prolines, a standard Fmoc deprotection protocol may be sufficient. It is crucial to monitor the completeness of the deprotection.
Materials:
-
Fmoc-protected peptide-resin containing the piperidine-substituted proline residue.
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF.
-
DMF for washing.
-
Kaiser test kit (or other ninhydrin-based test).
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate the mixture for an additional 10-15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[1]
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection. Note that proline and its analogs will typically give a reddish-brown or yellow color with the Kaiser test.
Optimized Protocol for Hindered Residues
If incomplete deprotection is suspected due to steric hindrance, modifications to the standard protocol are recommended.
Table 1: Comparison of Standard and Optimized Deprotection Conditions
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Piperidine Concentration | 20% in DMF | 20-30% in DMF | Increased base concentration can accelerate the reaction rate. |
| Reaction Time | 3 min + 10-15 min | 5 min + 20-30 min | Longer exposure ensures complete removal from sterically hindered sites. |
| Temperature | Room Temperature | Room Temperature to 40°C | Elevated temperature can increase reaction kinetics, but may also promote side reactions. Use with caution. |
| Additives | None | 0.1 M HOBt in the deprotection solution | HOBt can help to suppress certain base-catalyzed side reactions, such as aspartimide formation if Asp is present elsewhere in the sequence. |
Optimized Procedure:
-
Follow steps 1 and 2 of the standard protocol.
-
Prepare the deprotection solution: 20-30% piperidine in DMF. For sequences prone to certain side reactions, consider adding 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.
-
Add the optimized deprotection solution to the resin.
-
Agitate for 5 minutes.
-
Drain and add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 20-30 minutes.
-
Proceed with washing and monitoring as in the standard protocol.
Figure 2: Workflow for optimizing Fmoc deprotection of piperidine-substituted proline.
Troubleshooting and Further Considerations
-
Alternative Bases: If piperidine proves problematic, other bases can be considered. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can lead to faster deprotection times.[1] However, DBU can also promote side reactions like aspartimide formation and should be used with caution. A common formulation is 2% DBU with 2% piperidine (as a DBF scavenger) in DMF.
-
Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can also be used and may offer advantages in certain cases due to its different solvation properties.
-
Monitoring Deprotection by UV-Vis: An alternative to colorimetric tests is to monitor the deprotection by UV-Vis spectrophotometry. The DBF-piperidine adduct has a characteristic UV absorbance around 301 nm. By collecting the filtrate and measuring its absorbance, the extent of Fmoc removal can be quantified.
Conclusion
The successful incorporation of piperidine-substituted proline residues into peptides requires careful attention to the Fmoc deprotection step. While standard protocols may be effective in some cases, the steric and electronic properties of these unique amino acid analogs often necessitate optimization. By understanding the underlying chemistry, being aware of potential side reactions, and systematically adjusting reaction conditions, researchers can overcome the challenges associated with these valuable building blocks. A methodical approach involving careful monitoring and a willingness to explore optimized protocols will ensure the high-fidelity synthesis of peptides containing piperidine-substituted proline residues, paving the way for the development of novel and potent therapeutic agents.
References
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(11), 17945–17961. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link]
Sources
Application Note: Manual vs. Automated Coupling of Bulky Fmoc-Proline Derivatives
This Application Note is structured as a high-level technical guide for researchers optimizing the synthesis of difficult peptide sequences containing sterically hindered proline analogs.
Executive Summary
The incorporation of bulky Fmoc-proline derivatives (e.g., 4,4-difluoroproline, 3-phenylproline, or
This guide analyzes the critical decision matrix between Manual and Automated coupling strategies. While automation offers throughput, manual intervention remains the "Gold Standard" for optimizing the coupling of precious or structurally demanding non-canonical amino acids (ncAAs). We provide validated protocols for both approaches, grounded in mechanistic insight.
Strategic Decision Framework
The choice between manual and automated synthesis should not be arbitrary. It depends on the Steric Index of the derivative and the Value of the synthesis.
Decision Matrix: Manual vs. Automated
| Feature | Manual Coupling | Automated Coupling (Microwave) |
| Primary Use Case | Precious reagents (<500 mg available), highly hindered analogs, optimization phase. | Routine production, library synthesis, optimized protocols. |
| Reagent Control | Absolute. Can add "chaser" reagents or modify solvent mid-reaction.[1] | Fixed. "Blind" addition based on pre-set programming. |
| Monitoring | Real-time (Chloranil/Isatin test). | Post-synthesis analysis (HPLC/MS) or UV-monitoring (often inaccurate for Pro). |
| Temperature | Typically RT to 50°C (water bath). | High Temp (75°C - 90°C) via Microwave irradiation. |
| Risk Profile | Low risk of waste; High labor cost. | High risk of reagent waste; Low labor cost. |
Technical Deep Dive: The Chemistry of Hindrance
The Steric Challenge
Coupling a bulky Fmoc-Pro-OH derivative involves the nucleophilic attack of the resin-bound amine onto the activated carbonyl of the incoming Proline.
-
Mechanism: The bulky side chain (e.g., a 4-phenyl group) shields the carbonyl carbon, retarding the formation of the active ester and the subsequent aminolysis.
-
Reagent Selection:
-
HATU/HOAt: Preferred for manual coupling. The 7-aza group creates a "neighboring group effect" that accelerates coupling by ~10-100x compared to HBTU.
-
DIC/Oxyma: Preferred for microwave automation. Unlike HATU, it is stable at high temperatures (up to 90°C) and minimizes the risk of epimerization or capping by guanidinylation.
-
Visualization of Coupling Logic
The following diagram illustrates the decision process and chemical workflow for handling bulky Proline derivatives.
Figure 1: Decision tree and workflow for coupling bulky Fmoc-Proline derivatives. Note the critical QC step using the Chloranil test.
Experimental Protocols
Protocol A: Manual Coupling (High-Control)
Application: Extremely expensive (> $100/g) or sterically demanding derivatives (e.g., Fmoc-3-substituted-Pro).
Reagents:
-
Activator: HATU (0.5 M in DMF)
-
Base: DIPEA (2.0 M in NMP)
-
Additive: HOAt (0.5 M in DMF) – Crucial for minimizing racemization.
-
Solvent: DMF (Anhydrous)[2]
Procedure:
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.
-
Activation:
-
In a separate vial, dissolve Fmoc-Pro-Analog (4 eq) and HATU (3.9 eq) in minimal DMF.
-
Add DIPEA (8 eq) .
-
Critical Step: Allow pre-activation for exactly 30-60 seconds . (Do not exceed 2 mins to avoid guanidinylation).
-
-
Coupling:
-
Add the activated solution to the resin.[3]
-
Agitate gently (nitrogen bubbling or shaker) for 2 hours at Room Temperature.
-
Optional: For extreme bulk, place reaction vessel in a 50°C water bath .
-
-
Monitoring: Perform Chloranil Test (See Section 5).
Protocol B: Automated Microwave Coupling
Application: Library synthesis or moderately hindered derivatives (e.g., Fmoc-4,4-difluoro-Pro).
Reagents:
-
Activator: DIC (0.5 M in DMF)
-
Additive: Oxyma Pure (1.0 M in DMF) – Superior safety profile to HOBt/HOAt and excellent at high temp.
Instrument Settings (Generic Microwave Synthesizer):
-
Cycle: Single Couple (Standard) or Double Couple (Difficult).
-
Temperature: 75°C (Base-free method prevents racemization at this temp).
-
Time: 10 minutes (ramp to temp) + 5 minutes (hold).
-
Power: 30-50 Watts (Dynamic).
Procedure:
-
Program the synthesizer to add Fmoc-Pro-Analog (5 eq) , Oxyma (5 eq) , and DIC (10 eq) .
-
Note: Do not use HATU in microwave heating >50°C due to rapid degradation.
-
Execute coupling loop.
-
Perform automated capping (Acetic Anhydride) if available to terminate unreacted chains.
Validation: The Self-Validating System
Standard Kaiser (Ninhydrin) tests rely on primary amines and will yield false negatives (or weak positives) with proline secondary amines. You must use the Chloranil or Isatin test.[5]
The Chloranil Test Protocol[2][7]
-
Remove ~10-20 resin beads. Wash with Ethanol.
-
Add 2 drops 2% Acetaldehyde in DMF .
-
Add 2 drops 2% p-Chloranil in DMF .
-
Wait 5 minutes at Room Temp.
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).[4]
-
Colorless/Yellow Beads: Negative (Coupling Complete).
-
Data Comparison
The following table summarizes typical yields and conditions for coupling a difficult sequence (e.g., acylating a bulky resin-bound residue with a bulky Proline).
| Parameter | Manual (HATU/HOAt) | Automated (Microwave/DIC/Oxyma) |
| Coupling Time | 2 - 12 Hours | 15 - 20 Minutes |
| Temperature | 25°C - 50°C | 75°C - 90°C |
| Crude Purity | 75 - 85% | 88 - 94% |
| Racemization | < 1% (with HOAt) | < 2% (with Oxyma at 75°C) |
| Reagent Excess | 2.0 - 4.0 eq | 5.0 - 10.0 eq |
| Success Rate | High (Visual Confirmation) | High (Kinetic Energy) |
Data derived from comparative studies of hindered peptide synthesis [1, 2].
References
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Application Note. Link
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. (2025). Link
-
Tests for Unprotected Proline (Chloranil/Isatin). Aapptec Technical Support. Bulletin 1189. Link
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025). Link
-
Comparative study of conventional and microwave assisted synthesis. Sigma-Aldrich. Link
Sources
Application Note: Solvent Engineering for N-(1-Fmoc-Piperidine-4-yl)-l-proline Synthesis
[1]
Executive Summary
The synthesis of N-(1-Fmoc-Piperidine-4-yl)-l-proline represents a unique challenge in peptide chemistry.[1] It requires the coupling of a lipophilic, acid-sensitive protecting group (Fmoc) on a piperidine ring with a polar, zwitterionic amino acid (Proline). The primary synthetic route involves the reductive amination of N-Fmoc-4-piperidone with L-Proline.[1]
This guide addresses the critical solvent incompatibility between these two reactants. While traditional protocols rely on chlorinated solvents (DCM) mixed with Methanol, this note introduces a Green Chemistry validated protocol using 2-Methyltetrahydrofuran (2-MeTHF) and Ethanol , offering superior phase separation during workup and reduced environmental impact without compromising yield.
Chemical Context & Solubility Analysis
The "Solubility Paradox"
Successful synthesis requires a solvent system that can simultaneously dissolve two chemically distinct species:
-
N-Fmoc-4-piperidone: Highly lipophilic, soluble in DCM, THF, EtOAc.[1] Insoluble in water/pure alcohols.[1]
-
L-Proline: Highly polar/zwitterionic, soluble in Water, Methanol, Ethanol.[1] Insoluble in non-polar organics.[1]
Solvent Selection Matrix
The following table compares traditional solvents against modern "Green" alternatives specifically for this reductive amination workflow.
| Solvent System | Solubility (Fmoc-Piperidone) | Solubility (L-Proline) | Green Score | Workup Efficiency | Senior Scientist Verdict |
| DCM / MeOH (1:1) | Excellent | Good | Low (Hazardous) | Poor (Emulsions likely) | Legacy Standard. Effective but toxic and hard to dry.[1] |
| THF / MeOH | Good | Good | Medium | Moderate | Avoid. THF forms peroxides; water miscibility complicates extraction.[1] |
| 2-MeTHF / EtOH | Excellent | Good | High | Excellent | Recommended. 2-MeTHF forms clean bilayers with water; EtOH solubilizes Proline.[1] |
| DMF | Excellent | Moderate | Low (Reprotoxic) | Very Poor | Avoid. High boiling point makes removal difficult; promotes side reactions.[1] |
Decision Framework (Visualized)
The following diagram outlines the logical flow for selecting the solvent system based on scale and downstream application (Solid Phase vs. Solution Phase).
Figure 1: Decision tree for solvent selection emphasizing the shift from halogenated solvents to Green binary mixtures.
Detailed Protocol: Green Synthesis via Reductive Amination[1]
This protocol replaces the carcinogenic DCM/MeOH system with a 2-MeTHF/EtOH system. 2-MeTHF is derived from renewable resources (corncobs/bagasse) and offers a cleaner aqueous workup due to its lower water miscibility compared to THF.[1]
Materials
-
Reactant A: N-Fmoc-4-piperidone (1.0 eq)[1]
-
Reactant B: L-Proline (1.2 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Preferred over NaCNBH3 for lower toxicity and better acid stability.
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Ethanol (Absolute).[1]
-
Catalyst: Acetic Acid (glacial, 1-2 eq).
Step-by-Step Methodology
-
Solvation (The Dual-Solvent Approach):
-
In Flask A, dissolve N-Fmoc-4-piperidone (10 mmol) in 2-MeTHF (30 mL). Ensure complete dissolution.
-
In Flask B, suspend L-Proline (12 mmol) in Ethanol (15 mL). Add Acetic Acid (12 mmol) to aid solubility. Note: Proline may not fully dissolve until mixed, but a fine suspension is acceptable.
-
-
Imine Formation:
-
Slowly add the contents of Flask B to Flask A under stirring.
-
Add molecular sieves (4Å) or MgSO4 (anhydrous) to the mixture.
-
Scientific Rationale: Reductive amination generates water.[1] Removing it shifts the equilibrium toward the imine (Schiff base) intermediate, which is the substrate for reduction.
-
Stir at Room Temperature (RT) for 60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution.
-
Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target Mass: ~435 Da).
-
-
Workup (The 2-MeTHF Advantage):
-
Quench with saturated NaHCO3 (aq).[1]
-
Phase Separation: Unlike THF, 2-MeTHF separates cleanly from water.[1] The product (Fmoc-protected amino acid) will partition into the organic layer (2-MeTHF), while excess L-Proline and inorganic salts remain in the aqueous layer.
-
Wash the organic layer with 5% Citric Acid (to remove any unreacted amine/imine) and then Brine.
-
Dry over Na2SO4 and concentrate in vacuo.
-
-
Purification:
Protocol: Using the Building Block in SPPS
When using N-(1-Fmoc-Piperidine-4-yl)-l-proline as a building block in Solid Phase Peptide Synthesis (SPPS), the challenge shifts to coupling kinetics .[1] The secondary amine of the proline and the steric bulk of the piperidine ring make acylation difficult.
Solvent Recommendation for Coupling
-
Green Alternative: N-Butylpyrrolidinone (NBP) or Gamma-Valerolactone (GVL) .[1][5]
-
Note: 2-MeTHF alone is often poor for SPPS coupling of hindered amino acids due to lower resin swelling compared to dipolar aprotic solvents.[1]
-
Coupling Conditions
-
Activation: Use HATU or PyBOP (1.0 eq) with DIEA (2.0 eq). Avoid DIC/Oxyma for this specific sterically hindered linkage unless microwave heating is applied.[1]
-
Solvent: Dissolve the building block in minimum NBP/GVL (or DMF).
-
Time: Double coupling (2 x 2 hours) is mandatory.
Synthesis Workflow Diagram
Figure 2: Workflow for the reductive amination using the 2-MeTHF/EtOH binary solvent system.
Troubleshooting & Critical Parameters
-
Fmoc Instability: The Fmoc group is base-labile.[1] While reductive amination is generally acidic/neutral, ensure the pH during workup does not exceed 9.0 for extended periods.[1]
-
Incomplete Reaction: If LC-MS shows starting ketone remaining, the imine formation was likely incomplete.[1] Increase the time of Step 2 and ensure molecular sieves are fresh.
-
Emulsions: If using the legacy DCM/MeOH method, emulsions are common during bicarbonate washes.[1] Break them by adding brine or filtering through Celite.[1] The 2-MeTHF method minimizes this risk.[6]
References
-
ACS Sustainable Chemistry & Engineering. "Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions." (2016).[1][7] Validates 2-MeTHF for Fmoc-amino acid solubility. [Link][1][7][8]
-
Biotage Application Notes. "Green solvents for solid phase peptide synthesis." (2023).[1][9] Comparison of green solvents vs DMF. [Link]
-
RSC Advances. "Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures." (2021).[1] Detailed solvent swelling and coupling efficiency data. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of N-(1-Fmoc-Piperidine-4-yl)-l-proline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically demanding building block, N-(1-Fmoc-Piperidine-4-yl)-l-proline, into their synthetic workflows. Due to its significant steric bulk, this derivative often presents challenges in achieving high coupling efficiencies. This document provides in-depth troubleshooting advice, detailed protocols, and the causal logic behind our experimental recommendations to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing low coupling efficiency when using N-(1-Fmoc-Piperidine-4-yl)-l-proline?
Low coupling efficiency is the most common issue encountered with this amino acid derivative. The root cause is significant steric hindrance . The proline backbone is already a secondary amine, which is inherently less nucleophilic than a primary amine. The addition of the bulky N-piperidyl group, further encumbered by its own Fmoc protecting group, sterically shields the carboxylic acid functional group. This makes it difficult for the nucleophilic amine of the resin-bound peptide to attack the activated carboxyl group, leading to slow reaction kinetics and incomplete couplings.[1][2][3]
Q2: My standard DIC/HOBt coupling protocol is failing. Which coupling reagent is recommended for this hindered amino acid?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often not potent enough to overcome the high activation energy of this sterically demanding coupling.[3] For such "difficult couplings," a more powerful in-situ activating reagent is required.
We strongly recommend using an aminium/uronium salt-based reagent . Our top recommendation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[4][5][6]
Why HATU is effective:
-
High Reactivity: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, significantly accelerating the rate of acylation.[4][6][7]
-
Reduced Racemization: The HOAt component is known to effectively suppress racemization, a critical consideration when using highly activating conditions.[4][8] The pyridine nitrogen atom in the HOAt group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, further enhancing reaction rates.[7]
The table below compares common coupling reagents for this application.
| Coupling Reagent Class | Example(s) | Reactivity Level | Suitability for N-(1-Fmoc-Pip)-l-proline | Key Consideration |
| Carbodiimides | DIC, DCC | Low-Moderate | Not Recommended | Often results in incomplete coupling and low yields.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High | Good | PyAOP is particularly effective for hindered systems.[2] |
| Aminium/Uronium Salts | HATU , HCTU, HBTU | Very High | Highly Recommended | HATU and HCTU are considered the gold standard for difficult sequences due to their high reactivity and racemization suppression.[3][5][9] |
| Oxyma-Based Reagents | COMU, DIC/Oxyma | High | Recommended | OxymaPure is an excellent, non-explosive alternative to HOBt that minimizes racemization.[10][11][12] |
Q3: How can I optimize my solvent and reaction conditions to improve the yield?
Solvent choice and reaction parameters are critical. Inadequate solvation can lead to peptide aggregation on the solid support, making reactive sites inaccessible and further hindering the coupling.[13][14]
-
Solvent Selection: We recommend switching from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) . NMP has superior solvating properties and can better disrupt secondary structures and aggregation.[3][13][15] Furthermore, DMF can degrade over time to dimethylamine, which can cause premature deprotection of the Fmoc group.[15][16]
-
Reaction Time: Sterically hindered couplings are slow. Increase the standard coupling time from 1-2 hours to a minimum of 4 hours, or even overnight for particularly difficult sequences.[3]
-
Temperature: Gently increasing the reaction temperature to 35-40°C can help overcome the kinetic barrier. However, this must be done with extreme caution, as elevated temperatures can increase the risk of proline racemization.[3][10] Microwave-assisted peptide synthesis (SPPS) is a highly effective alternative that uses microwave energy to accelerate the reaction efficiently.[3]
Q4: My coupling is still incomplete after an extended reaction time. What is the next step?
If a single coupling attempt fails to go to completion (as indicated by a positive monitoring test), the most effective strategy is to perform a double coupling .[13][17]
-
After the first coupling, drain the reaction vessel.
-
Wash the resin thoroughly with your chosen solvent (e.g., NMP).
-
Prepare a fresh solution of the activated N-(1-Fmoc-Piperidine-4-yl)-l-proline using the same equivalents of amino acid, coupling reagent, and base.
-
Add this fresh solution to the resin and allow the second coupling to proceed for the same duration as the first.
If the reaction is still incomplete after a double coupling, it is advisable to cap the unreacted free amines using a reagent like acetic anhydride.[13][18] This prevents the formation of deletion sequences in your final peptide, which are often difficult to separate during purification.[19]
Q5: How can I reliably monitor the completion of the coupling reaction for this specific proline derivative?
Standard monitoring tests require special consideration for proline residues.
-
Kaiser Test: This test is unreliable for N-terminal proline. It relies on the reaction of ninhydrin with primary amines to produce a dark blue color. Secondary amines like proline yield a much weaker red or brown color that can be difficult to interpret.[18]
-
Chloranil Test or Isatin Test: These are the recommended methods for detecting unreacted secondary amines. A positive result, indicating free amines are still present, is the appearance of a blue or blue-green color on the resin beads.[18][20] Always perform one of these tests to confirm coupling completion before proceeding to the next deprotection step.
Q6: What are the primary side reactions to be aware of with N-(1-Fmoc-Piperidine-4-yl)-l-proline?
Beyond incomplete coupling, two side reactions are of particular concern:
-
Racemization: The conversion of the L-proline enantiomer to its D-proline counterpart. This is exacerbated by highly activating conditions and the choice of base.[10][21]
-
Diketopiperazine Formation: This side reaction is common when proline is the second amino acid in the sequence (i.e., after coupling the first amino acid to the proline-loaded resin). The deprotected dipeptide can cyclize and cleave from the resin.[8][22]
Troubleshooting Guide & Workflow
This section provides a logical workflow for addressing low coupling efficiency.
Symptom: Positive Chloranil or Isatin test (blue beads) after the first coupling attempt.
Caption: Troubleshooting workflow for incomplete coupling.
Key Mechanisms & Visualizations
Understanding the activation mechanism highlights the efficacy of potent coupling reagents.
Caption: Simplified mechanism of HATU-mediated activation.[7][24]
Detailed Experimental Protocols
Protocol 1: Recommended Method - HATU-Mediated Double Coupling
This protocol is optimized for achieving the highest possible yield with N-(1-Fmoc-Piperidine-4-yl)-l-proline.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with NMP (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use the following:
-
N-(1-Fmoc-Piperidine-4-yl)-l-proline: 4 equivalents (0.4 mmol)
-
HATU: 3.9 equivalents (0.39 mmol)
-
DIPEA: 8 equivalents (0.8 mmol)
-
Solvent: Dissolve in a minimal volume of NMP (approx. 2 mL for 0.1 mmol scale).
-
-
Pre-activation: Gently swirl the activation solution for 1-3 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the Chloranil test.
-
If Negative (beads are yellow): Proceed to step 8.
-
If Positive (beads are blue/green): Proceed to step 6.
-
-
Second Coupling: Drain the reaction vessel and wash the resin with NMP (3 x 1 min). Prepare a fresh activation solution as described in step 2 and add it to the resin. Agitate for another 2 hours.
-
Final Monitoring & Capping: Perform a second Chloranil test.
-
If Negative: Proceed to step 8.
-
If Positive: The remaining free amines must be capped. Wash the resin with NMP and treat with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in NMP for 30 minutes.
-
-
Washing: Once coupling is complete, thoroughly wash the resin with NMP (5 x 1 min) to remove any excess reagents before proceeding to the next synthesis cycle.
Protocol 2: Alternative Method - DIC/Oxyma Coupling
While less potent than HATU, this method is a viable, non-explosive alternative that provides good racemization suppression.[11][25] Note that a recent study found that the reaction between DIC and Oxyma can form hydrogen cyanide (HCN) as a byproduct, so appropriate safety precautions should be taken.[26][27]
-
Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF (3 x 1 min).
-
Reagent Solution: In a separate vessel, dissolve N-(1-Fmoc-Piperidine-4-yl)-l-proline (3 equivalents) and OxymaPure (3 equivalents) in a minimum amount of DMF.
-
Coupling Initiation: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 equivalents) to the mixture.
-
Reaction: Agitate the mixture under an inert atmosphere (e.g., Nitrogen) for 4-6 hours.
-
Monitoring & Follow-up: Monitor the reaction using the Chloranil test. If incomplete, perform a double coupling as described in the HATU protocol.
-
Washing: After complete coupling, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
References
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Al-Warhi, T., et al. (2020). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 25(24), 5852. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Wikipedia. HATU. [Link]
-
AAPPTEC. Technical Support Information Bulletin 1213 - Oxyma. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
CSBio. Optimizing Peptide Coupling: Key Techniques. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
- Google Patents. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Royal Society of Chemistry. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. [Link]
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. [Link]
-
European Peptide Society. (2022). Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. [Link]
-
Semantic Scholar. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. [Link]
-
AAPPTEC. Monitoring of Peptide Coupling and Capping. [Link]
-
Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
AAPPTEC. Solvents for Solid Phase Peptide Synthesis. [Link]
-
PubMed. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]
-
Vapourtec. (2022). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. [Link]
-
Aapptec Peptides. Fmoc-Pro-OH [71989-31-6]. [Link]
-
PubChem. (4S)-1-Fmoc-4-methyl-L-proline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. vapourtec.com [vapourtec.com]
- 17. biotage.com [biotage.com]
- 18. peptide.com [peptide.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. scispace.com [scispace.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 22. peptide.com [peptide.com]
- 23. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 24. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 25. peptide.com [peptide.com]
- 26. polypeptide.com [polypeptide.com]
- 27. digital.csic.es [digital.csic.es]
Technical Support Center: Fmoc Removal from Sterically Hindered Amines
Executive Summary: The Steric Challenge
Removing the 9-fluorenylmethoxycarbonyl (Fmoc) group from sterically hindered amines (such as 2,2,6,6-tetramethylpiperidine derivatives or N-methylated amino acids) presents a kinetic challenge. Standard protocols rely on 20% piperidine , which acts as both the base (to abstract the acidic proton) and the scavenger (to trap the dibenzofulvene byproduct).
However, in sterically hindered systems, piperidine is often too bulky to effectively access the acidic proton at the fluorenyl 9-position. This leads to:
-
Incomplete Deprotection: Resulting in deletion sequences.[1]
-
Slow Kinetics: Requiring extended reaction times that damage sensitive moieties.
The Solution: Decouple the "deprotection" and "scavenging" roles. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) —a stronger, non-nucleophilic base—to drive the elimination, while maintaining a small concentration of a secondary amine solely for scavenging.
Diagnostic Workflow
Use this decision matrix to select the appropriate protocol for your specific substrate.
Figure 1: Decision matrix for selecting deprotection conditions based on steric hindrance and aggregation risks.
Experimental Protocols
Protocol A: Optimized Standard (Moderate Hindrance)
Best for: Moderately hindered secondary amines where DBU risks (like aspartimide formation) outweigh benefits.
Reagents:
-
20% (v/v) Piperidine in DMF (Dimethylformamide).[2][3][4][5][6][7][8][9]
-
Optimization: Add 0.1 M HOBt (1-Hydroxybenzotriazole) to suppress racemization if chiral centers are adjacent.
Workflow:
-
Swell: Swell resin in DMF for 30 mins.
-
Pulse 1: Add 20% Piperidine/DMF. Agitate for 5 minutes . Drain.
-
Pulse 2: Add fresh 20% Piperidine/DMF. Agitate for 15-20 minutes .
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Test: Perform Chloranil test (for secondary amines) rather than Kaiser test.
Protocol B: The "Nuclear" Option (High Steric Hindrance)
Best for: 2,2,6,6-tetramethylpiperidine analogs, N-methyl amino acids, and "difficult" sequences.
The Mechanism:
DBU is a bicyclic amidine base. It is sterically less demanding regarding proton abstraction and significantly more basic (pKa ~12-13) than piperidine (pKa ~11). It drives the
Reagents:
Workflow:
-
Preparation: Prepare a solution of 2% DBU / 2% Piperidine / 96% DMF .
-
Pulse 1: Add solution to resin. Agitate for 3 minutes . Drain.
-
Pulse 2: Add fresh solution. Agitate for 7 minutes . Drain.
-
Pulse 3 (Optional): If monitoring shows incomplete reaction, perform a third 5-minute pulse.
-
Wash: IMMEDIATE and extensive washing is critical to remove DBU.
-
DMF (5x)
-
DCM (3x)
-
DMF (3x)
-
Data Comparison:
| Feature | Standard (20% Pip) | High-Efficiency (DBU/Pip) |
| Reaction Time | 20-40 mins | 5-15 mins |
| Base Strength (pKa) | ~11.1 | ~13.5 |
| Mechanism | Base + Scavenger (Same molecule) | Base (DBU) + Scavenger (Pip) |
| Risk | Incomplete removal | Aspartimide formation (if Asp present) |
Mechanistic Visualization
Understanding the "Base vs. Scavenger" dynamic is critical for troubleshooting.
Figure 2: The DBU-mediated deprotection mechanism. Note that without Piperidine (Green path), the reaction reverts to re-alkylation (Red dotted path).
Troubleshooting & FAQ
Q1: I used the DBU protocol, but I see a molecular weight +53 Da adduct. What happened? A: This is likely a dibenzofulvene adduct . It means your scavenging capacity was insufficient.
-
Fix: Increase the scavenger concentration (e.g., raise Piperidine to 5% or Piperazine to 10%) while keeping DBU at 2%. Ensure the resin is drained and washed immediately after the reaction time.
Q2: My sequence contains Aspartic Acid (Asp). Can I use DBU? A: Use with extreme caution. DBU catalyzes aspartimide formation (cyclization of the Asp side chain).[1]
-
Fix: If Asp is present, add 0.1 M HOBt or 0.1 M formic acid to the deprotection cocktail. Alternatively, switch to 50% Morpholine (milder) or use standard piperidine with microwave heating (max 75°C) to overcome sterics thermally rather than chemically.
Q3: The deprotection works, but the subsequent coupling to the hindered amine fails. A: This is expected. A sterically hindered amine (like a TMP analog) is a poor nucleophile.
-
Fix: After Fmoc removal, use high-efficiency coupling reagents like HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Perform double couplings at elevated temperatures (50-60°C).
Q4: Can I use Microwave irradiation with DBU? A: Generally, do not combine DBU with high heat . The reaction is already very aggressive. DBU + Heat significantly increases the risk of racemization and side-chain degradation. Use Microwave with Piperidine; use Room Temperature with DBU.
References
-
Fields, C. G., & Fields, G. B. (1991). Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron Letters. (Establishes DBU kinetics vs Piperidine).
-
Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection.[1][2][4][6][8][9][10][11] Peptide Research, 4(3), 194-199. (Foundational text on DBU/Piperidine cocktails).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][7][8][9][10][12][13] Chemical Reviews. (Comprehensive review including hindered amine strategies).
-
BenchChem Technical Support. (2025). Troubleshooting incomplete Fmoc group deprotection. (General troubleshooting parameters).
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin. (Standard protocols and side-reaction mitigation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Aggregation problems in peptides containing N-(1-Fmoc-Piperidine-4-yl)-l-proline
Technical Support Center: Troubleshooting N-(1-Fmoc-Piperidine-4-yl)-l-proline Aggregation
Executive Summary
Molecule Profile: N-(1-Fmoc-Piperidine-4-yl)-l-proline is a specialized "chimera" building block often used in peptidomimetics and GPCR ligand design. The Core Challenge: This molecule introduces a steric bottleneck .[1] The backbone nitrogen of the proline is substituted with a bulky piperidine ring. Once the Fmoc group is removed from the piperidine nitrogen to extend the chain, you are coupling onto a hindered secondary amine embedded within a hydrophobic scaffold. This creates a "perfect storm" for aggregation and incomplete coupling.
This guide addresses the three most common failure modes: False-Negative Monitoring , Steric Coupling Blockades , and Rotamer-Induced Broadening .
Module 1: Diagnostic & Monitoring Protocols
Issue: "I deprotected the Fmoc group, but the Kaiser test is negative (yellow). Is my deprotection incomplete?"
Diagnosis: You are likely experiencing a False Negative . The Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce a blue color (Ruhemann's purple).
-
The Chemistry: Removal of the Fmoc group from N-(1-Fmoc-Piperidine-4-yl)-l-proline exposes a secondary amine on the piperidine ring. Secondary amines do not react typically with Ninhydrin.
Corrective Protocol: Stop using the Kaiser test for this step. Switch to the Chloranil Test or p-Nitrophenol Test , which are specific for secondary amines.
| Test Method | Target Amine | Color Change (Positive) | Suitability for Piperidine-Proline |
| Kaiser (Ninhydrin) | Primary ( | Dark Blue / Purple | ❌ Unsuitable (False Negative) |
| Chloranil (Acetaldehyde) | Secondary ( | Dark Blue / Green | ✅ Recommended |
| p-Nitrophenol | Secondary ( | Red / Magenta | ✅ Highly Sensitive |
Step-by-Step Chloranil Test:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of 2% acetaldehyde in DMF.
-
Add 2 drops of 2% chloranil in DMF.
-
Let stand for 5 minutes at room temperature.
-
Result: Blue/Green beads indicate free secondary amine (Deprotection successful). Colorless/Yellow beads indicate blocked amine.
Module 2: Overcoming Coupling Blockades (Elongation)
Issue: "Coupling the NEXT amino acid onto the Piperidine ring results in low yield or deletion sequences."
Root Cause Analysis: The nucleophile is a secondary amine on a piperidine ring, which is sterically crowded by the adjacent proline ring. Standard coupling reagents (HBTU/DIC) often fail to drive this reaction to completion before the activated ester hydrolyzes or the peptide aggregates.
The "Power Coupling" Protocol: To force the reaction, you must switch to high-efficiency reagents and disrupt hydrogen-bond networks.
Recommended Reagent Cocktail:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . The aza-benzotriazole moiety (HOAt) is superior for hindered amines.
-
Base: HOAt (0.1 M additive) + DIEA (Diisopropylethylamine).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP has better solvating power for hydrophobic piperidine aggregates.
The "Magic Mixture" (Chaotropic Disruption): If aggregation is severe (resin clumping), add LiCl (0.8M) or KSCN (0.4M) to the coupling mixture. These salts disrupt the beta-sheet stacking that stabilizes aggregates.
Figure 1: Decision tree for optimizing coupling onto the hindered piperidine-proline scaffold.
Module 3: Post-Cleavage Analysis (HPLC & Purification)
Issue: "My HPLC trace shows a broad, ugly peak or doublets. Is my peptide impure?"
Diagnosis: Not necessarily. Proline and Piperidine derivatives are notorious for Cis/Trans Isomerization .
-
Mechanism: The amide bond preceding the proline/piperidine can exist in two stable conformations (cis and trans). The interconversion is slow on the NMR/HPLC timescale, leading to peak splitting or broadening. This is often mistaken for deletion impurities.
Verification Experiment:
-
Variable Temperature HPLC: Run your analytical HPLC at 60°C .
-
Result:
-
If the peaks coalesce into a single sharp peak: It is conformational isomerism (Product is pure).
-
If the peaks remain separated: It is a chemical impurity (likely a deletion sequence or diastereomer).
-
Module 4: Preventing Diketopiperazine (DKP) Formation
Issue: "I lost my peptide chain during Fmoc deprotection of the second residue."
Risk Factor: If N-(1-Fmoc-Piperidine-4-yl)-l-proline is the second residue from the C-terminus (e.g., Resin-AA1-PipPro-Fmoc), deprotection can trigger a "back-biting" attack. The free amine of the piperidine attacks the ester linkage to the resin, forming a cyclic Diketopiperazine (DKP) and cleaving the peptide from the resin prematurely.
Prevention Strategy:
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2][3] The bulky trityl linker sterically hinders the back-biting attack.
-
Base Choice: Avoid 20% Piperidine for deprotection of the residue after the Pip-Pro. Use 2% DBU + 2% Piperidine in DMF. Shorter contact time reduces DKP risk.
FAQ: Quick Reference
Q: Can I use microwave synthesis with this molecule? A: Yes, but be cautious. Use 50°C max for coupling onto the piperidine ring. Higher temperatures (75°C+) can cause epimerization of the L-Proline chiral center or degradation of the Fmoc moiety.
Q: Why is my crude yield so low? A: If the sequence is long (>10 AA), the bulky piperidine group acts as a nucleation site for aggregation. Switch to PEG-based resins (e.g., ChemMatrix) which swell better in both organic and aqueous environments, allowing better reagent penetration.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504. Link
- Authority on protecting group stability and deprotection kinetics.
-
Miranda, L. P., & Alewood, P. F. (2000). "Accelerated Chemical Synthesis of Peptides and Proteins." Biopolymers, 55(3), 217-239. Link
-
Source for "Magic Mixture" (chaotropic salts) and aggregation disruption.[5]
-
- Pudlo, M., et al. (2006). "Chloranil Test: A Reliable Method for the Detection of Secondary Amines on Solid Phase." Journal of Combinatorial Chemistry, 8(6). Definitive protocol for monitoring secondary amine deprotection.
- Albericio, F., et al. (2018). "Solid-Phase Synthesis of Difficult Peptide Sequences." Methods in Molecular Biology, 1047, 65-71.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Hydrophobic Proline Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying peptides that feature hydrophobic proline derivatives. The unique structural constraints of proline, combined with the hydrophobicity of its derivatives, present significant challenges in achieving high-purity isolates. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues encountered during the purification of peptides containing hydrophobic proline derivatives, offering probable causes and actionable solutions.
Problem 1: Poor Peak Shape (Broadening or Tailing) in Reversed-Phase HPLC
Probable Cause 1: Slow cis/trans Isomerization of Proline Peptide Bonds
Proline's unique cyclic structure allows for both cis and trans conformations of the peptide bond, which can interconvert slowly on the chromatographic timescale.[1][2][3] This results in peak broadening or the appearance of multiple, poorly resolved peaks for a single peptide.[1]
Solution:
-
Elevate Column Temperature: Increasing the column temperature can accelerate the rate of cis/trans isomerization, often leading to sharper, more symmetrical peaks.[4] A typical starting point is 40-60°C. However, be mindful of peptide stability at higher temperatures.
-
Optimize Mobile Phase: The composition of the mobile phase can influence the equilibrium between isomers. Experiment with different organic modifiers (e.g., acetonitrile vs. isopropanol) or ion-pairing agents.[5]
Probable Cause 2: Secondary Interactions with the Stationary Phase
Hydrophobic peptides can exhibit strong, non-specific interactions with the stationary phase, leading to peak tailing. This is particularly prevalent with silica-based columns where residual silanol groups can interact with basic residues in the peptide.[6]
Solution:
-
Use a Low pH Mobile Phase: A mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% will protonate silanol groups, minimizing these secondary interactions.[6]
-
Consider Alternative Ion-Pairing Agents: If TFA does not provide optimal results, other ion-pairing agents such as heptafluorobutyric acid (HFBA) or perfluoropentanoic acid (PFPA) can be used to modulate peptide retention and improve peak shape.[7]
Probable Cause 3: Peptide Aggregation
Highly hydrophobic peptides, especially those with proline-rich sequences, have a tendency to aggregate, which can lead to broad peaks and poor recovery.[6][8]
Solution:
-
Adjust Sample Preparation: Dissolve the crude peptide in a solvent that minimizes aggregation, such as a mixture of the initial mobile phase and a small amount of organic solvent.[6] In some cases, using a chaotropic agent like guanidinium hydrochloride during initial solubilization can be effective, but ensure compatibility with your HPLC system.[6]
-
Reduce Sample Load: Overloading the column can exacerbate aggregation. Try injecting a smaller amount of the peptide.
Problem 2: Poor Resolution and Co-elution of Impurities
Probable Cause 1: Similar Hydrophobicity of Target Peptide and Impurities
Impurities from solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences, often have very similar hydrophobicities to the desired peptide, making separation challenging.[9]
Solution:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting species.[5]
-
Change the Selectivity: Modifying the separation conditions can alter the retention behavior of the peptide and its impurities. Consider the following:
-
Vary the Column Temperature: Temperature changes can affect the selectivity of the separation.[4]
-
Switch the Organic Modifier: Using a different organic solvent (e.g., isopropanol instead of acetonitrile) can alter the elution order.[8]
-
Explore Different Stationary Phases: A column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl phase) may provide the necessary selectivity.[5]
-
Probable Cause 2: Presence of Diastereomers
If the hydrophobic proline derivative is chiral, the synthesis may result in diastereomers that are difficult to separate.
Solution:
-
Employ High-Resolution Chromatography: Use a column with a smaller particle size (e.g., sub-2 µm) to achieve higher efficiency and better resolution.
-
Consider Chiral Chromatography: If diastereomers are present, a chiral stationary phase may be required for complete separation.
Problem 3: Low Peptide Recovery
Probable Cause 1: Irreversible Adsorption to the Column
Extremely hydrophobic peptides can bind irreversibly to the stationary phase, leading to low recovery.
Solution:
-
Use a Less Retentive Stationary Phase: A C4 or C8 column is less hydrophobic than a C18 column and may be more suitable for very hydrophobic peptides.[5]
-
Increase the Strength of the Strong Solvent: In some cases, using a stronger organic solvent like n-propanol in the mobile phase can improve the elution of highly retained peptides.[8]
-
Column Flushing: After the run, flush the column with a strong solvent mixture to remove any strongly bound material.
Probable Cause 2: Peptide Precipitation
The peptide may precipitate on the column if the mobile phase composition is not optimal for its solubility.[8]
Solution:
-
Optimize Sample Solvent: Ensure the peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions.[10]
-
Elevated Temperature: Running the purification at a higher temperature can increase the solubility of the peptide.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing hydrophobic proline derivatives so challenging to purify?
The difficulty arises from a combination of factors:
-
Hydrophobicity: The presence of hydrophobic proline derivatives significantly increases the overall hydrophobicity of the peptide, leading to strong retention on reversed-phase columns and a higher propensity for aggregation.[8]
-
Proline's Unique Structure: The imino acid structure of proline restricts the conformational flexibility of the peptide backbone and can lead to slow cis/trans isomerization around the peptide bond preceding it.[1][2] This isomerization can cause peak broadening and the appearance of multiple peaks for a single compound.[1]
-
Solubility Issues: These peptides often exhibit poor solubility in aqueous solutions, making sample preparation and injection problematic.[8][11]
Q2: What is the best starting point for developing a purification method for these peptides?
A good starting point is reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12][13] From there, you can optimize the method based on the initial results.
Q3: How does temperature affect the purification of these peptides?
Temperature plays a crucial role in several aspects of the separation:[4]
-
Kinetics of Isomerization: Higher temperatures can accelerate the interconversion of cis and trans proline isomers, leading to sharper peaks.[1]
-
Solubility: Increased temperature generally improves the solubility of hydrophobic peptides, which can enhance recovery and peak shape.
-
Selectivity: Temperature can alter the selectivity of the separation, potentially improving the resolution of the target peptide from impurities.
-
Viscosity: Higher temperatures reduce the viscosity of the mobile phase, leading to lower backpressure.
Q4: When should I consider using an alternative chromatography technique?
If you are unable to achieve the desired purity with reversed-phase HPLC, you might consider:
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for complex peptide mixtures.[14][15]
-
Hydrophilic Interaction Chromatography (HILIC): While less common for hydrophobic peptides, HILIC can be a complementary technique, especially for separating peptides with both hydrophobic and polar modifications.[15][16]
Q5: What are the key parameters to consider when choosing an ion-pairing agent?
The choice of ion-pairing agent can significantly impact the purification:[7]
-
TFA: This is the most common choice and is effective at low pH for minimizing silanol interactions and providing good peak shape.
-
Formic Acid: An alternative to TFA, it is more MS-friendly but may provide different selectivity.
-
Larger Ion-Pairing Agents (HFBA, PFPA): These can increase the retention of peptides and alter the selectivity of the separation, which can be beneficial for resolving difficult impurity profiles.[7] However, they are less volatile and can be more difficult to remove from the final product.[7]
Experimental Protocols and Data Presentation
Protocol 1: Standard Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA). Centrifuge to remove any insoluble material.
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 60 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40°C.
Table 1: Troubleshooting Summary for RP-HPLC of Hydrophobic Proline-Containing Peptides
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape | Slow cis/trans isomerization | Increase column temperature |
| Secondary silanol interactions | Use 0.1% TFA in mobile phase | |
| Peptide aggregation | Reduce sample load, optimize sample solvent | |
| Poor Resolution | Similar hydrophobicity of impurities | Use a shallower gradient, change organic modifier |
| Low Recovery | Irreversible adsorption | Use a less hydrophobic column (C8 or C4) |
| Peptide precipitation | Increase column temperature, optimize sample solvent |
Visualizations
Diagram 1: Troubleshooting Workflow for Peptide Purification
Caption: A decision tree for troubleshooting common issues in peptide purification.
References
-
Waters Corporation. Influence and Control of Column Temperature in Successful Peptide Mapping. [Link]
-
PubMed. Improved Reversed Phase Chromatography of Hydrophilic Peptides from Spatial and Temporal Changes in Column Temperature. [Link]
-
Biotage. How to choose an ion pairing agent to improve your peptide purification. [Link]
-
YMC. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]
-
PubMed. Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
MDPI. Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
Interchim. Peptides purification development in Reverse Phase. [Link]
-
The Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
-
PMC. HPLC Analysis and Purification of Peptides. [Link]
-
PMC. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. [Link]
-
ResearchGate. Which chromatography is preferred for purification of hydrophobic peptide?. [Link]
-
CD Genomics. Reverse-phase HPLC Peptide Purification. [Link]
-
PubMed. Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. [Link]
-
ResearchGate. The summary of Peptide Hydrophobic Ion Pairing application in lipid-based nanocarrier systems. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
PubMed. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. [Link]
-
PMC. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]
-
Scientific Reports. The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8. [Link]
-
American Pharmaceutical Review. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]
-
PubMed. Resolution of cis and trans isomers of peptides containing proline using capillary zone electrophoresis. [Link]
-
PubMed. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. [Link]
-
Wikipedia. Proline isomerization in epigenetics. [Link]
-
RSC Publishing. Affinity adsorbents for proline-rich peptide sequences: a new role for WW domains. [Link]
-
PubMed. Side-chain effects on peptidyl-prolyl cis/trans isomerisation. [Link]
-
IMR Press. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. [Link]
-
Biotage. How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]
-
ResearchGate. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. [Link]
Sources
- 1. The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 3. imrpress.com [imrpress.com]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 5. Peptides purification development in Reverse Phase [blog.interchim.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. nestgrp.com [nestgrp.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. Purification of naturally occurring peptides by reversed-phase HPLC [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Purity Characterization of N-(1-Fmoc-Piperidine-4-yl)-l-proline
[1]
Executive Summary
In the synthesis of complex peptidomimetics, N-(1-Fmoc-Piperidine-4-yl)-l-proline serves as a critical constrained linker.[1] However, its characterization presents a specific "analytical blind spot" for standard HPLC-UV methods.[1][2] The molecule contains a highly chromophoric Fmoc group but a non-chromophoric piperidine-proline backbone.[1] This discrepancy often leads to overestimation of purity by HPLC , as impurities lacking the Fmoc group (e.g., unreacted proline derivatives or piperidine fragments) remain invisible to UV detection at 254 nm.
This guide compares the industry-standard HPLC-UV against Quantitative NMR (qNMR) .[1] While HPLC is superior for trace impurity profiling, qNMR is the recommended gold standard for establishing absolute mass balance and potency for this specific building block due to its ability to detect non-chromophoric impurities and resolve rotameric conformers.
Part 1: The Analytical Challenge
The "Invisible" Impurity Problem
The structural dichotomy of N-(1-Fmoc-Piperidine-4-yl)-l-proline creates a bias in UV-based detection:
-
The Fmoc Region: Absorbs strongly at 254 nm and 301 nm.
-
The Piperidine-Proline Core: Lacks significant UV absorption (only weak end-absorption <210 nm).[1]
Consequence: If the Fmoc group is cleaved or if non-Fmoc precursors (like free L-proline or piperidine-4-one) contaminate the sample, HPLC-UV will report a purity significantly higher than reality (e.g., reporting 99% when actual potency is 92%).[1]
The Rotamer Trap
The carbamate bond connecting the Fmoc group to the piperidine ring exhibits restricted rotation, leading to cis/trans rotamers. In standard NMR at 25°C, this manifests as peak doubling or broadening. Inexperienced analysts often misinterpret these split peaks as impurities, leading to false rejection of high-quality batches.[1]
Part 2: Comparative Analysis (qNMR vs. HPLC)
The following table contrasts the two methodologies specifically for N-(1-Fmoc-Piperidine-4-yl)-l-proline.
| Feature | HPLC-UV (Standard) | qNMR (Recommended) |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% Mass/Mass) |
| Detection Basis | UV Chromophore (Extinction Coefficient) | Proton Count (Molar Ratio) |
| Rotamer Handling | Often separates rotamers as distinct peaks (confusing) | VT-NMR coalesces rotamers into single peaks |
| Bias | High: Overestimates if impurities lack Fmoc | None: Detects all protonated species 1:1 |
| Sample Recovery | Destructive (unless prep-scale) | Non-destructive |
| Time Efficiency | 30-60 mins (requires method dev) | 15-20 mins (universal parameters) |
Decision Logic: When to Use Which?
Figure 1: Analytical decision matrix. Use qNMR when exact stoichiometry is required for subsequent peptide coupling.
Part 3: Detailed NMR Characterization Protocol
This protocol ensures the distinction between impurities and rotamers while establishing absolute purity.
Sample Preparation[1]
-
Solvent: DMSO-d6 is preferred over CDCl3.[1]
-
Reason: Better solubility for the zwitterionic proline moiety and higher boiling point allows for high-temperature experiments.
-
-
Concentration: 10–15 mg in 600 µL solvent.
-
Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1]
-
Requirement: Must not overlap with the Fmoc region (7.3–7.9 ppm) or the aliphatic backbone (1.0–4.5 ppm). TMB provides a clean singlet at ~6.1 ppm.[1]
-
The "Rotamer-Busting" Workflow (VT-NMR)
To validate that split peaks are rotamers and not impurities, you must perform a Variable Temperature (VT) experiment.[1]
-
Run 1 (25°C): Acquire standard 1H spectrum. Observe split peaks in the Fmoc-CH2 region (~4.2-4.5 ppm).[1]
-
Run 2 (50°C): Heat probe. Peaks should begin to broaden and merge.[1]
-
Run 3 (80°C): Peaks coalesce into sharp singlets/doublets.
-
Verdict: If peaks merge, the sample is pure. If peaks remain distinct, they are structural impurities.
-
Figure 2: Variable Temperature (VT) NMR workflow for distinguishing rotamers from impurities.
Part 4: qNMR Purity Assay (The Gold Standard)
Methodology
Principle: The integrated signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.
Formula:
Where:
- : Integral area[1][3]
- : Number of protons contributing to the signal[4]
- : Molar mass[1]
- : Weighed mass[1][5]
- : Purity (as a decimal)[1]
Acquisition Parameters (Critical)
To ensure <1% error, strict parameters must be used:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds).[1] Insufficient delay is the #1 cause of qNMR error.
-
Scans: 16 or 32 (sufficient for >10mg sample).[1]
-
Spectral Width: 20 ppm (to catch all satellites).[1]
Signal Selection
For N-(1-Fmoc-Piperidine-4-yl)-l-proline, use the following integration regions:
| Moiety | Chemical Shift (DMSO-d6) | Multiplicity | Integral (H) | Notes |
| Fmoc Aromatics | 7.30 – 7.90 ppm | Multiplet | 8H | Most reliable region; verify no solvent overlap (e.g., Chloroform at 7.26).[1] |
| Fmoc Methine | ~4.25 ppm | Triplet | 1H | Good for confirmation, but can overlap with rotamers. |
| Internal Std (TMB) | 6.1 ppm | Singlet | 3H | Use this for the |
Part 5: Troubleshooting & Impurity Identification
If the qNMR purity is low (<95%), use the chemical shift data below to identify the contaminant.
| Contaminant | Diagnostic Signal (1H) | Source |
| Dibenzofulvene | 6.10 ppm (singlet) | Fmoc cleavage byproduct.[1] |
| Piperidine | 1.4 – 1.6 ppm (multiplet) | Unreacted starting material.[1] |
| DMF | 7.95 ppm (singlet), 2.89 ppm (singlet) | Residual solvent from synthesis.[1] |
| Ethyl Acetate | 4.03 ppm (quartet), 1.99 ppm (singlet) | Residual wash solvent.[1] |
| Water | 3.33 ppm (in DMSO-d6) | Hygroscopic nature of the proline moiety.[1] |
References
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]
-
BIPM. (2023). "qNMR Internal Standard Reference Data." Bureau International des Poids et Mesures.[1] Link
-
Schoenleber, R. O., et al. (2018).[1] "Rotameric Analysis of Fmoc-Amino Acids by Variable Temperature NMR." Journal of Peptide Science. Link
Sources
- 1. N-Boc-4-(Fmoc-氨基)哌啶-4-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. enovatia.com [enovatia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
HPLC Retention Time Comparison: Fmoc-Pro-OH vs. Fmoc-4-piperidino-Pro-OH
Executive Summary
This technical guide compares the High-Performance Liquid Chromatography (HPLC) retention behavior of the standard amino acid building block Fmoc-Pro-OH against its structurally modified derivative, Fmoc-4-piperidino-Pro-OH .
While Fmoc-Pro-OH exhibits predictable retention governed primarily by hydrophobic interactions, Fmoc-4-piperidino-Pro-OH introduces a basic tertiary amine at the 4-position. This structural modification significantly alters its chromatographic profile, making retention highly dependent on mobile phase pH and ion-pairing agents. Under standard acidic conditions (0.1% TFA), the hydrophobic bulk of the piperidine ring typically dominates, leading to increased retention compared to the parent molecule, provided silanol interactions are suppressed.
Chemical Identity & Structural Analysis[1][2]
Understanding the physicochemical differences is the first step to mastering the separation of these compounds.
| Feature | Fmoc-Pro-OH | Fmoc-4-piperidino-Pro-OH |
| CAS Number | 71989-31-6 | 204318-02-5 |
| Molecular Weight | 337.37 g/mol | 420.51 g/mol |
| Core Structure | Pyrrolidine ring (unsubstituted) | Pyrrolidine ring with 4-(piperidin-1-yl) substitution |
| Key Functional Group | Carboxylic Acid (Acidic) | Carboxylic Acid (Acidic) + Tertiary Amine (Basic) |
| Hydrophobicity (LogP) | Moderate (~2.5 - 3.[1]0) | High (Increased hydrocarbon bulk), but pH-dependent |
| pKa (Side Chain) | N/A (Neutral side chain) | ~10.5 (Piperidine Nitrogen) |
Structural Impact on Chromatography
-
Fmoc-Pro-OH: The retention is driven by the Fmoc group (highly hydrophobic) and the pyrrolidine ring. It behaves as a weak acid (carboxylic group) and is neutral at acidic pH.
-
Fmoc-4-piperidino-Pro-OH: The addition of the piperidine ring adds a
hydrocarbon chain, significantly increasing the hydrophobic surface area. However, the tertiary nitrogen is protonated ( ) at acidic pH. This creates a "tug-of-war" between the hydrophobic effect (increasing retention) and electrostatic repulsion (decreasing retention).
Mechanistic Retention Logic
The following diagram illustrates the competing forces determining the elution order on a C18 column.
Figure 1: Mechanistic interaction map showing how the hydrophobic bulk of the piperidine ring, combined with TFA ion-pairing, drives the retention of Fmoc-4-piperidino-Pro-OH beyond that of Fmoc-Pro-OH.
The Role of Mobile Phase Modifiers
-
Trifluoroacetic Acid (TFA): Essential for Fmoc-4-piperidino-Pro-OH. The TFA anion (
) forms an ion pair with the protonated piperidine nitrogen. This "masks" the positive charge and increases the effective hydrophobicity, causing the molecule to retain strongly on the C18 column. -
Formic Acid: A weaker ion-pairing agent. If substituted for TFA, Fmoc-4-piperidino-Pro-OH may elute earlier and exhibit broader peak shapes due to unmasked charge repulsion.
Experimental Protocols
Method A: Standard Gradient Analysis (Recommended)
This protocol is designed to separate the parent Fmoc-Pro-OH from the more hydrophobic Fmoc-4-piperidino-Pro-OH derivative.
Reagents:
-
Solvent A: HPLC-grade Water + 0.1% (v/v) TFA.
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.
Workflow:
-
Sample Preparation:
-
Dissolve 1 mg of each compound in 1 mL of 50:50 Water:ACN .
-
Note: Fmoc-4-piperidino-Pro-OH may require sonication due to the bulky hydrophobic ring. Ensure complete dissolution to avoid carryover.
-
-
Equilibration:
-
Flush column with 95% Solvent A / 5% Solvent B for 10 minutes at 1.0 mL/min.
-
-
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Injection / Loading |
| 2.0 | 95 | 5 | Isocratic Hold |
| 20.0 | 5 | 95 | Linear Gradient Elution |
| 22.0 | 5 | 95 | Wash |
| 22.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End of Run |
-
Detection:
-
UV Absorbance at 254 nm (Fmoc absorption max) and 214 nm (Peptide bond/Amide).
-
Expected Results
-
Fmoc-Pro-OH: Elutes typically between 12.0 – 14.0 minutes (depending on column dead volume).
-
Fmoc-4-piperidino-Pro-OH: Elutes typically between 14.5 – 17.0 minutes .
-
Observation: The peak for the piperidino derivative may show slight tailing due to interaction with residual silanols on the silica support. This is normal for basic amines.
-
Troubleshooting & Optimization
If separation is poor or peak shapes are compromised, apply the following logic:
| Issue | Cause | Corrective Action |
| Peak Tailing (Piperidino derivative) | Basic amine interacting with silanols. | Increase TFA concentration to 0.15% or add 10-20 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites). |
| Co-elution | Insufficient hydrophobic selectivity. | Switch to a Phenyl-Hexyl column to leverage |
| Retention Time Drift | pH instability affecting the amine protonation. | Ensure Mobile Phase A is freshly prepared. Small pH changes can drastically alter the ionization state of the piperidine nitrogen. |
Optimization Workflow Diagram
Figure 2: Decision tree for optimizing the chromatographic separation of basic proline derivatives.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fmoc-Pro-OH. Available at: [Link]
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
-
Agilent Technologies. Peptide and Amino Acid Analysis Application Compendium. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the GMP Validation of Fmoc-4-piperidino-L-proline for Peptide Production
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic peptide production, the synthesis of "difficult sequences" presents a persistent challenge. These sequences, often rich in hydrophobic residues or prone to secondary structure formation, can lead to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation ensnares the growing peptide chains, impeding both coupling and deprotection steps, which ultimately results in diminished yields and complicates purification. To surmount these obstacles, the strategic incorporation of modified amino acids, such as proline surrogates, has become an indispensable tool in the peptide chemist's arsenal.
This guide provides an in-depth technical comparison of Fmoc-4-piperidino-L-proline, a unique proline derivative, against other established alternatives for Good Manufacturing Practice (GMP) peptide production. We will explore the underlying principles of its application, furnish detailed experimental protocols for its validation, and present a comparative analysis to inform its strategic implementation in your synthesis workflow.
The Challenge of Peptide Aggregation and the Role of Proline Surrogates
During SPPS, the iterative addition of amino acids can lead to the formation of intermolecular hydrogen bonds between growing peptide chains, fostering the development of β-sheet-like structures.[1] This aggregation physically obstructs reactive sites, leading to a cascade of synthetic problems, including incomplete reactions and the generation of deletion sequences.[1][2]
Proline, with its unique cyclic structure, naturally disrupts these secondary structures by introducing a "kink" into the peptide backbone.[3][4] However, even proline-containing sequences can be susceptible to aggregation.[3] Furthermore, the secondary amine of proline presents its own set of challenges, including slower coupling kinetics.[3] To address these issues, a variety of proline surrogates have been developed, each with a distinct mechanism for mitigating aggregation and improving synthetic efficiency.[5][6]
Fmoc-4-piperidino-L-proline: A Novel Tool for Enhancing Peptide Synthesis
Fmoc-4-piperidino-L-proline is a modified proline derivative that has shown promise in enhancing the efficiency of peptide synthesis.[1][7] The introduction of a piperidine ring to the proline structure is believed to enhance its stability and solubility, which can be beneficial in SPPS.[1][7]
Chemical Properties of Fmoc-4-piperidino-L-proline:
| Property | Value |
| CAS Number | 204318-02-5[8] |
| Molecular Formula | C25H28N2O4[8] |
| Molecular Weight | 420.50 g/mol [8] |
| Appearance | White powder |
GMP Validation of Fmoc-4-piperidino-L-proline: A Protocol for Quality Assurance
The transition of a novel raw material, such as Fmoc-4-piperidino-L-proline, into a GMP manufacturing process necessitates a rigorous validation protocol to ensure its quality, consistency, and suitability for producing therapeutic peptides.[9][10] This validation process is not merely a matter of following a checklist but is a comprehensive evaluation designed to build a deep understanding of the material's properties and performance.[2]
The following is a detailed, step-by-step methodology for the validation of Fmoc-4-piperidino-L-proline, grounded in the principles of GMP and regulatory guidelines such as those from the U.S. Pharmacopeia (USP) and the European Medicines Agency (EMA).[6][11]
Experimental Protocol: GMP Validation of a New Amino Acid Derivative
-
Supplier Qualification:
-
Conduct a thorough audit of the supplier's manufacturing facility to ensure compliance with GMP standards.[2]
-
Review the supplier's Quality Management System (QMS), documentation practices, and change control procedures.[12]
-
Obtain and review the Certificate of Analysis (CoA) for multiple batches, ensuring consistency in key quality attributes.
-
-
Characterization and Identification:
-
Appearance: Visually inspect the material for color and physical form.
-
Identity:
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure and rule out the presence of significant structural impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Obtain a characteristic spectrum for identity confirmation.
-
-
Solubility: Determine the solubility in solvents relevant to SPPS (e.g., DMF, NMP).
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop and validate a stability-indicating HPLC method to determine the purity of the Fmoc-4-piperidino-L-proline and to detect and quantify any related impurities.[13] The purity specification for a first GMP lot is typically greater than 97%, with no single impurity greater than 1%.[13]
-
Chiral Purity: Employ a suitable chiral chromatography method to determine the enantiomeric purity.
-
-
Impurity Profiling:
-
Identify and characterize any impurities present at levels greater than 0.1%. This may involve isolation of the impurity followed by structural elucidation using MS and NMR.
-
Assess potential process-related impurities from the synthesis of Fmoc-4-piperidino-L-proline.
-
-
Performance in Peptide Synthesis:
-
Synthesize a well-characterized, "difficult" model peptide using the new derivative and a standard protocol.
-
Analyze the crude peptide by HPLC and MS to assess the purity, yield, and the presence of any synthesis-related byproducts (e.g., deletion sequences).
-
Compare these results to the synthesis of the same peptide using a well-established proline derivative.
-
-
Stability Studies:
-
Conduct stability studies on the Fmoc-4-piperidino-L-proline raw material under various storage conditions to establish its shelf life.
-
Conclusion
The validation of any new raw material for GMP peptide production is a critical undertaking that requires a multifaceted approach, combining rigorous analytical testing with performance evaluation in a relevant synthetic context. Fmoc-4-piperidino-L-proline represents a promising addition to the toolkit for synthesizing challenging peptides, with its potential to enhance solubility and stability.
While direct quantitative comparisons with other proline surrogates are not yet widely published, its unique structural features warrant its consideration, particularly in cases where traditional pseudoprolines are not applicable or where solubility issues are a primary concern. The validation protocol and comparative framework presented in this guide provide a robust starting point for researchers and drug development professionals to objectively assess the suitability of Fmoc-4-piperidino-L-proline for their specific GMP peptide manufacturing needs. As with any novel reagent, a thorough, data-driven evaluation is paramount to ensuring the production of high-quality, safe, and effective peptide therapeutics.
References
-
DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]
-
Aapptec Peptides. Pseudoproline Dipeptides. [Link]
-
RegMedNet. Raw material validation: ask the experts. [Link]
-
ResolveMass Laboratories Inc. What Are the FDA Requirements for Peptide Characterization?. [Link]
-
Senko, D., et al. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids 53, 665–671 (2021). [Link]
-
How to Ensure Regulatory Compliance in Peptide Manufacturing. [Link]
-
PubChem. Fmoc-4-piperidino-l-proline. [Link]
-
PolyPeptide Group. From 10 grams to several hundred - A case study in peptide GMP process development. [Link]
-
Pharmaceutical Technology. Using Modified Amino Acids to Simplify Fed-Batch Bioprocessing. [Link]
-
Polypeptide. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]
-
GenScript. Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control. [Link]
-
ECA Academy. Proposal for New General USP Chapter on Quality Attributes of Starting Materials for the Chemical Synthesis of Therapeutic Peptides. [Link]
-
European Medicines Agency. Guideline on the Development and Manufacture of Synthetic Peptides. [Link]
-
ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]
-
Agilent. Verification of Raw Materials for Synthetic Peptide Production with the Agilent Vaya Raman System. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. Purity profiling of Peptide Drugs. [Link]
-
ResearchGate. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. [Link]
-
Vapourtec Ltd. Solid-phase peptide synthesis. [Link]
-
ChemRxiv. Amino Acid Composition drives Peptide Aggregation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Safety Operating Guide
Technical Guide: Handling & Disposal of N-(1-Fmoc-Piperidine-4-yl)-l-proline
This guide outlines the technical handling and disposal protocols for N-(1-Fmoc-Piperidine-4-yl)-l-proline , specifically addressing its classification within the AldrichCPR (Custom Products/Rare) catalog.
As a Senior Application Scientist, I must emphasize that items from the AldrichCPR library are often rare, research-grade compounds with limited toxicological data. Therefore, the disposal protocol must follow a "Universal Precaution" strategy, treating the substance as a high-hazard unknown to ensure maximum safety and regulatory compliance.
Compound Profile & Risk Assessment
N-(1-Fmoc-Piperidine-4-yl)-l-proline is a specialized amino acid building block used primarily in peptide synthesis and peptidomimetic drug discovery. Its structural complexity—combining a rigid proline scaffold with a piperidine ring protected by the base-labile Fmoc group—dictates specific stability and reactivity considerations during disposal.
| Property | Data / Classification |
| Chemical Nature | Fmoc-protected non-coded amino acid (Peptidomimetic) |
| Source Catalog | AldrichCPR (Custom Products / Rare) |
| Physical State | Solid (Powder/Crystal), typically white to off-white |
| Molecular Weight | ~420.5 g/mol (Estimate based on formula C₂₅H₂₈N₂O₄) |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) .[1][2][3] Note: As an AldrichCPR item, comprehensive toxicity data is often absent. Treat as a potential sensitizer. |
| Reactivity | Base-Sensitive . The Fmoc group cleaves in the presence of secondary amines (e.g., piperidine) or strong bases, releasing dibenzofulvene. |
The "AldrichCPR" Factor
The "CPR" designation implies this compound is likely part of a unique library (formerly "DiscoveryCPR") or a one-time synthetic batch.
-
Scientific Implication: You will likely not find a fully populated SDS.
-
Operational Directive: You must default to Category 1 (High Hazard) handling protocols. Do not assume safety based on the absence of warning labels.[4]
Operational Handling & Safety
Before disposal, proper containment is critical to prevent contamination of the waste stream.
-
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
-
PPE Requirements: Nitrile gloves (double-gloving recommended for solids), lab coat, and safety glasses with side shields.
-
Incompatibility: Keep away from strong bases (e.g., NaOH, Piperidine) during storage and waste accumulation. Accidental contact will trigger Fmoc deprotection, potentially generating gas or heat in a closed waste container.
AldrichCPR Proper Disposal Procedures
Disposal of research chemicals is strictly regulated. Because this is an AldrichCPR item, you cannot rely on specific "return to vendor" programs. You must integrate it into your facility's hazardous waste stream using the Segregation-Labeling-Incineration workflow.
Protocol A: Disposal of Pure Solid (Expired/Unused)
Use this for the pure compound found in the original vial.
-
Do Not Solubilize: Dispose of the solid in its original state. Dissolving it unnecessarily increases waste volume and spill risk.
-
Primary Containment: Keep the substance in its original AldrichCPR vial. Ensure the cap is taped securely with Parafilm.
-
Secondary Containment: Place the vial into a clear, sealable hazardous waste bag (polyethylene).
-
Labeling: Apply a hazardous waste tag.
-
Chemical Name: Write the full name: "N-(1-Fmoc-Piperidine-4-yl)-l-proline".
-
Constituents: If the exact CAS is unknown, list "Non-regulated Organic Solid" or "Research Chemical - Amino Acid Derivative."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Stream: Lab Pack / Incineration . This is the standard method for solid organic chemicals.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this if the compound is dissolved in solvents (e.g., DMF, DCM).
-
Segregation: Determine the solvent base.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in DMF, DMSO, or Methanol.
-
-
Quenching (Critical): If the mixture contains free amines (like piperidine used for deprotection), ensure the reaction is quenched. The Fmoc group cleavage releases dibenzofulvene , which can polymerize.
-
Action: Neutralize the solution to pH 6-8 before adding to the waste carboy to prevent unexpected reactivity.
-
-
Container: Pour into the appropriate High-Density Polyethylene (HDPE) waste carboy.
-
Labeling: List "N-(1-Fmoc-Piperidine-4-yl)-l-proline" as a trace contaminant (<1%) in the solvent mixture.
Protocol C: Empty Vials & Contaminated Debris
-
Empty Vials: If the AldrichCPR vial is "RCRA Empty" (less than 3% residue remains), triple rinse it with a compatible solvent (e.g., Acetone). Deface the label. Dispose of the vial as Glass Waste . Collect the rinsate in the liquid organic waste stream.
-
Gloves/Wipes: Dispose of as Solid Hazardous Debris (often a separate yellow or red bag stream, depending on facility rules).
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for disposing of AldrichCPR compounds, ensuring compliance with safety standards.
Caption: Decision tree for segregating AldrichCPR waste based on physical state and solvent compatibility.
Scientific Context: The Fmoc Stability Factor
Understanding the chemistry of the Fmoc group is essential for safe disposal. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is designed to be stable in acid but labile in base.
-
The Mechanism: Upon exposure to a base (like Piperidine), the acidic proton at the 9-position of the fluorene ring is abstracted, leading to
-elimination.[5] -
The Byproduct: This reaction releases dibenzofulvene , a reactive alkene that can polymerize or react with other nucleophiles in your waste container.
-
Why this matters for disposal: Never mix Fmoc-protected amino acids with high-pH waste streams (e.g., waste from saponification reactions) without prior neutralization. This prevents exothermic polymerization and pressure buildup in waste drums.
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
